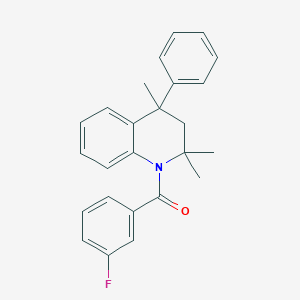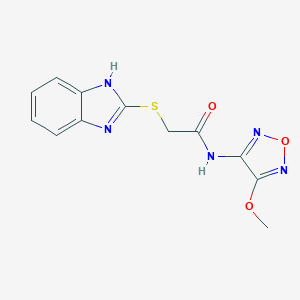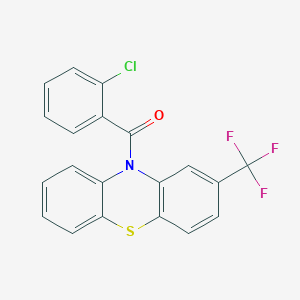
1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 3-chlorophenyl group and a methanone moiety attached to a 3-methyl-4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorophenyl group.
Attachment of Methanone Moiety: The final step involves the reaction of the substituted piperazine with 3-methyl-4-nitrobenzoyl chloride under anhydrous conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction of Nitro Group: 4-(3-Chloro-phenyl)-piperazin-1-yl-(3-methyl-4-aminophenyl)-methanone.
Substitution of Chloro Group: 4-(3-Substituted-phenyl)-piperazin-1-yl-(3-methyl-4-nitro-phenyl)-methanone.
科学的研究の応用
1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
[4-(3-Chloro-phenyl)-piperazin-1-yl]-(3-methyl-4-aminophenyl)-methanone: Similar structure but with an amine group instead of a nitro group.
[4-(3-Substituted-phenyl)-piperazin-1-yl]-(3-methyl-4-nitro-phenyl)-methanone: Variations in the substituent on the phenyl ring.
Uniqueness
The uniqueness of 1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 3-chlorophenyl group and a methanone moiety attached to a 3-methyl-4-nitrophenyl group makes it a valuable compound for various research applications.
特性
分子式 |
C18H18ClN3O3 |
|---|---|
分子量 |
359.8g/mol |
IUPAC名 |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-11-14(5-6-17(13)22(24)25)18(23)21-9-7-20(8-10-21)16-4-2-3-15(19)12-16/h2-6,11-12H,7-10H2,1H3 |
InChIキー |
CMAYDJNYJPAZQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-oxo-2-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447539.png)
![2-(1,3-benzothiazol-2-yl)-4-[(propylimino)methyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B447540.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B447541.png)

![5-(4-fluorophenyl)-N-(3-methoxy-5-nitrophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B447546.png)

![ethyl (2Z)-5-phenyl-2-[2,2,6-trimethyl-3-sulfanylidene-1-(2,2,2-trifluoroacetyl)quinolin-4-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B447548.png)
![2-{4-nitrophenyl}-5-methyl-4-[1-(pentylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B447551.png)
![1-{[(5-Bromo-2-thienyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B447552.png)
![4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B447554.png)
![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(2-hydroxyethyl)imino]methyl}-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447555.png)
![8-fluoro-4,4-dimethyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B447557.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(4-fluorobenzyl)amino]methylene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B447561.png)
